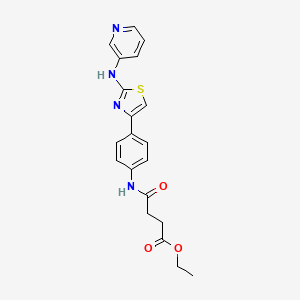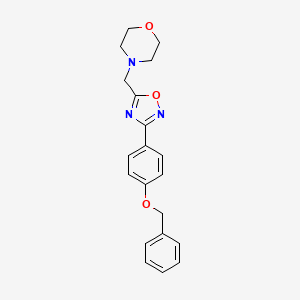![molecular formula C26H28FN5O2S B2720331 N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111221-63-6](/img/no-structure.png)
N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic compound . It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar triazole compounds involves aromatic nucleophilic substitution . For instance, 4-chloro-8-methyl-[1,2,4]-triazolo-[4,3-a]-quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to synthesize novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives .
Molecular Structure Analysis
Triazoles are heterocyclic compounds with five members containing three nitrogen and two carbon atoms . There are two tautomeric triazoles, 1, 2, 3-triazole and 1, 2, 4-triazole . The triazole nucleus is present as a central structural component in a number of drug classes .
Chemical Reactions Analysis
Triazoles can be utilized as a linker and exhibit bio-isosteric effects on the holding of peptides, aromatic ring, double bonds, and imidazole ring . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Cascade Cyclization Reactions : Compounds related to the queried molecule have been synthesized through cascade cyclization reactions involving 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cycloalkanones, leading to partially hydrogenated [1,2,4]triazolo[5,1-b]quinazolin-8-ones. The structure of one such compound was confirmed by X-ray diffraction data, highlighting the complex synthetic routes available for constructing similar quinazoline derivatives (Lipson et al., 2006).
Potential Biological Activities
Antimicrobial Activity : The preparation and evaluation of quinoline derivatives containing an azole nucleus, including 1,2,4-triazole derivatives, have demonstrated that some of these compounds exhibit good to moderate activity against a variety of microorganisms. This suggests potential antimicrobial applications for structurally similar compounds (Özyanik et al., 2012).
Analgesic Activity : Some new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety have been synthesized and evaluated for analgesic activity. This work demonstrates the potential of quinazoline derivatives in the development of pain relief agents (Saad et al., 2011).
Anticancer Activity : New urea derivatives of 1,2,4-triazolo[4,3-a]quinoline were designed, synthesized, and screened for anticancer activity against human neuroblastoma and colon carcinoma cell lines. Some compounds exhibited significant cytotoxicity, suggesting the potential of quinazoline and triazole derivatives in cancer treatment (Reddy et al., 2015).
Mecanismo De Acción
Direcciones Futuras
Triazoles have shown a wide spectrum of biological activities, making them a promising class of compounds for further exploration . The presence of a piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems . Therefore, future research could focus on synthesizing and studying the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves the reaction of 4-fluorobenzyl mercaptan with 5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride in the presence of N-cyclohexyl-N,N-dimethylamine to form the desired compound.", "Starting Materials": [ "4-fluorobenzyl mercaptan", "5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride", "N-cyclohexyl-N,N-dimethylamine" ], "Reaction": [ "Step 1: 4-fluorobenzyl mercaptan is reacted with 5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxylic acid chloride in the presence of N-cyclohexyl-N,N-dimethylamine in anhydrous dichloromethane at room temperature for 24 hours.", "Step 2: The reaction mixture is then washed with water and the organic layer is separated and dried over anhydrous sodium sulfate.", "Step 3: The solvent is removed under reduced pressure and the crude product is purified by column chromatography using a mixture of ethyl acetate and hexanes as the eluent to obtain the desired compound." ] } | |
Número CAS |
1111221-63-6 |
Fórmula molecular |
C26H28FN5O2S |
Peso molecular |
493.6 |
Nombre IUPAC |
N-cyclohexyl-1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C26H28FN5O2S/c1-2-14-31-24(34)21-13-10-18(23(33)28-20-6-4-3-5-7-20)15-22(21)32-25(31)29-30-26(32)35-16-17-8-11-19(27)12-9-17/h8-13,15,20H,2-7,14,16H2,1H3,(H,28,33) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=C(C=C5)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



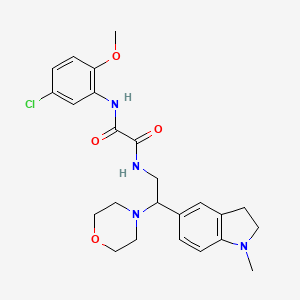
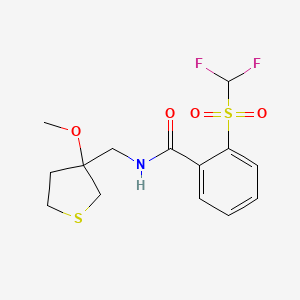
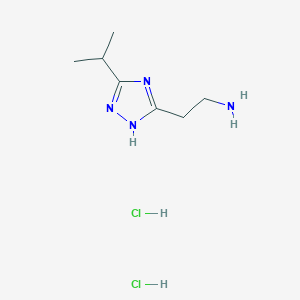

![1-(3-chloro-4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2720254.png)
![4-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2720255.png)
![3-(1-(Benzo[d]thiazole-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2720256.png)
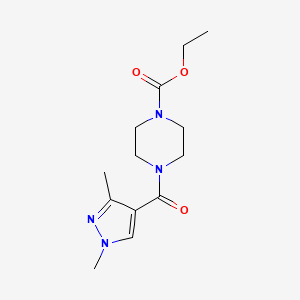
![3-Chloro-4-{[3-(3,4,5-trifluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzaldehyde](/img/structure/B2720261.png)
![2-(4-Methoxyphenyl)sulfonyl-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetonitrile](/img/structure/B2720262.png)
![1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2720266.png)
![N-{6-bromoimidazo[1,2-a]pyrazin-2-yl}butanamide](/img/structure/B2720267.png)
